molecular formula C12H16BrNO2S B1585421 4-bromo-N-cyclohexylbenzenesulfonamide CAS No. 7454-76-4

4-bromo-N-cyclohexylbenzenesulfonamide

Cat. No. B1585421
CAS RN: 7454-76-4
M. Wt: 318.23 g/mol
InChI Key: XATZMSCJHBJRTQ-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexylbenzenesulfonamide is a chemical compound with the CAS Number: 7454-76-4 . It has a molecular weight of 318.23 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromobenzenesulfonylchloride with cyclohexylamine in distilled water . The pH of the reaction mixture is maintained at 8 using a 3% sodium carbonate solution .


Molecular Structure Analysis

The molecular formula of this compound is C12H16BrNO2S . The average mass is 318.230 Da and the monoisotopic mass is 317.008514 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 413.7°C at 760 mmHg . The compound is stored in a sealed, dry, cool, and well-ventilated place .

Scientific Research Applications

1. Synthesis of Pharmaceutical Intermediates

4-bromo-N-cyclohexylbenzenesulfonamide has been utilized in the synthesis of various pharmaceutical intermediates. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for the synthesis of benzonitriles from aryl bromides. This process is notable for its efficiency in the synthesis of pharmaceutical intermediates, demonstrating the utility of benzenesulfonamide derivatives in drug development (Anbarasan, Neumann, & Beller, 2011).

2. Photodynamic Therapy in Cancer Treatment

The compound has also found applications in photodynamic therapy for cancer treatment. A study highlighted the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited excellent properties as photosensitizers, crucial for Type II mechanisms in photodynamic therapy, indicating their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

3. Enzyme Inhibition Studies

Enzyme inhibition is another area where derivatives of this compound have shown potential. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are significant in the context of diseases like Alzheimer's and diabetes (Riaz, 2020).

4. Synthesis of Catalytic Agents

The compound has been instrumental in the synthesis of catalytic agents, such as sulfonamide-substituted iron phthalocyanine. This particular derivative was designed with parameters crucial for potential oxidation catalysts, like solubility and stability. It demonstrated remarkable stability under oxidative conditions and was effective in the oxidation of olefins, thus highlighting its use in catalytic processes (Işci et al., 2014).

5. Analytical Applications

Additionally, derivatives like sodium N-bromo-p-nitrobenzenesulfonamide have been used as oxidizing titrants in analytical chemistry. Their synthesis, composition, and structure allow for direct titrations of various substances, offering simple and rapid methods with minimal errors (Gowda et al., 1983).

Safety and Hazards

Safety measures for handling 4-bromo-N-cyclohexylbenzenesulfonamide include wearing personal protective equipment/face protection and ensuring adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

4-bromo-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZMSCJHBJRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355013
Record name 4-bromo-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7454-76-4
Record name 4-bromo-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and cyclohexylamine (0.46 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-cyclohexylbenzenesulfonamide (0.13 g) was provided after purification. MS (ESI) m/z 318. HPLC purity 100.0% at 210-370 nm, 10.0 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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